{[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine is an organic compound that features both fluorine and trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine typically involves the introduction of the fluorine and trifluoromethyl groups onto a phenyl ring, followed by the attachment of the amine group. One common method involves the use of nucleophilic aromatic substitution reactions, where a fluorine atom is introduced to the aromatic ring. The trifluoromethyl group can be added using trifluoromethylation reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may involve multiple steps, including purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
{[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various halogenating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce different amine derivatives.
Scientific Research Applications
{[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and stability. These groups can influence the compound’s electronic properties, making it more reactive towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylacetonitrile: Similar in structure but contains a nitrile group instead of an amine.
3,5-Bis(trifluoromethyl)phenylacetonitrile: Contains two trifluoromethyl groups and a nitrile group.
Uniqueness
{[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine is unique due to the combination of fluorine, trifluoromethyl, and amine groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
145943-01-7 |
---|---|
Molecular Formula |
C9H9F4N |
Molecular Weight |
207.17 g/mol |
IUPAC Name |
1-[2-fluoro-4-(trifluoromethyl)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C9H9F4N/c1-14-5-6-2-3-7(4-8(6)10)9(11,12)13/h2-4,14H,5H2,1H3 |
InChI Key |
IHUVWXLABNVSQN-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=C(C=C1)C(F)(F)F)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.